molecular formula C20H13Cl2FN4O B11673308 N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11673308
M. Wt: 415.2 g/mol
InChI Key: OQVAKCLEHREFHV-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, fluorophenyl, and methylpyrazolopyrimidine groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-methylbenzylamine
  • N-(2,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its combination of dichlorophenyl, fluorophenyl, and methylpyrazolopyrimidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Cl2FN4O

Molecular Weight

415.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H13Cl2FN4O/c1-11-8-17(12-2-5-14(23)6-3-12)24-19-10-18(26-27(11)19)20(28)25-16-7-4-13(21)9-15(16)22/h2-10H,1H3,(H,25,28)

InChI Key

OQVAKCLEHREFHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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